5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the fluorophenyl and methoxybenzoyl groups, and the attachment of the morpholinylpropyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which offer better control over reaction conditions and can improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl groups can be reduced to hydroxyl groups or further to alkanes.
Substitution: The fluorophenyl and methoxybenzoyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to optimize each specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The fluorophenyl and methoxybenzoyl groups may interact with enzymes or receptors, while the morpholinylpropyl side chain could enhance its solubility and bioavailability. The exact pathways and targets would depend on the specific biological context and the compound’s intended use .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative with a similar morpholinylpropyl side chain, used as an EGFR kinase inhibitor.
Erlotinib: Another quinazoline derivative with similar applications in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor with structural similarities.
Uniqueness
5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C25H27FN2O5 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H27FN2O5/c1-32-20-9-5-18(6-10-20)23(29)21-22(17-3-7-19(26)8-4-17)28(25(31)24(21)30)12-2-11-27-13-15-33-16-14-27/h3-10,22,29H,2,11-16H2,1H3/b23-21+ |
InChI Key |
IHDIVMNGEHOEAZ-XTQSDGFTSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)F)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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